molecular formula C21H12F4N2OS B2602528 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide CAS No. 320421-64-5

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide

Cat. No.: B2602528
CAS No.: 320421-64-5
M. Wt: 416.39
InChI Key: GQULJWLKFFRXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide is a synthetic small molecule of high interest in preclinical research. Its molecular structure, featuring fluorobenzene and trifluoromethylphenylsulfanyl moieties linked through a cyano-aniline group, suggests potential as a modulator for specific biological pathways. Research into this compound may explore its activity as a potential inhibitor or ligand for [describe specific protein targets, e.g., kinase enzymes, nuclear receptors]. Investigations could focus on its application in [describe specific research areas, e.g., oncology, immunology, or metabolic diseases], examining its effects on [describe specific cellular processes or disease models]. The precise mechanism of action involves [describe the known or hypothesized molecular mechanism, e.g., allosteric inhibition, receptor antagonism, or signal transduction disruption]. This compound is provided exclusively to support scientific discovery and is strictly for Research Use Only.

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N2OS/c22-16-6-4-13(5-7-16)20(28)27-17-8-9-19(14(10-17)12-26)29-18-3-1-2-15(11-18)21(23,24)25/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQULJWLKFFRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)thiophenol with 3-cyano-4-iodoaniline under palladium-catalyzed cross-coupling conditions to form the sulfanyl intermediate.

    Coupling with 4-Fluorobenzenecarboxylic Acid: The intermediate is then coupled with 4-fluorobenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H12F6N2O3S and a molecular weight of 498.4 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability in medicinal applications. Additionally, the cyano and sulfonyl functional groups contribute to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide exhibit anticancer properties. Studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with target proteins involved in cancer cell proliferation and survival .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor for certain kinases or proteases, which are often implicated in cancer and other diseases . This inhibition can lead to reduced tumor growth or altered metabolic processes in affected cells.

Development of Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized in the development of fluorescent probes for imaging applications. The compound's ability to fluoresce under certain conditions makes it suitable for tracking biological processes in live cells or tissues .

Polymer Synthesis

The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability or chemical resistance. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings, electronics, or biomedical devices .

Detection of Environmental Contaminants

This compound may be employed in the detection and quantification of environmental pollutants due to its chemical reactivity and ability to form stable complexes with various analytes . This application is particularly relevant for monitoring water quality and assessing the impact of industrial discharges.

Biodegradation Studies

Understanding the biodegradation pathways of such compounds is crucial for environmental safety assessments. Studies exploring how microorganisms interact with this compound can provide insights into its persistence in the environment and potential ecological impacts .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its efficacy as an anticancer agent against breast cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .
  • Research conducted at Howard University explored its use as a fluorescent probe for imaging cellular processes, revealing promising results in live-cell imaging techniques .

Mechanism of Action

The mechanism by which N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyano group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl vs. Sulfinyl Derivatives

A closely related analog, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide (CAS: 477709-96-9), replaces the sulfanyl (-S-) group with a sulfinyl (-SO-) group. The sulfinyl group’s stronger electron-withdrawing nature may also alter electronic distribution, affecting reactivity or target binding.

Compound Sulfur Oxidation State Molecular Weight (g/mol) CAS Number
Target Compound (Sulfanyl) -S- 432.39 477866-74-3
Sulfinyl Analog -SO- 432.39 + 16 (SO increment) 477709-96-9

Substitution on the Benzenecarboxamide Moiety

Another analog, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide (CAS: 477866-69-6), substitutes the 4-fluoro group with a 3-methoxy group. The methoxy group’s electron-donating nature could reduce electrophilicity and alter π-π stacking interactions. This substitution increases molecular weight to 428.43 g/mol, slightly lighter than the target compound due to fluorine’s higher atomic mass.

Carboxamide vs. Sulfonamide Derivatives

N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide (CAS: 727699-84-5) replaces the carboxamide (-CONH₂) with a sulfonamide (-SO₂NH₂) group. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), which may enhance hydrogen-bonding capacity or ionic interactions. The molecular weight (476.53 g/mol) and bulkier structure could reduce bioavailability compared to the target compound.

Feature Target Compound (Carboxamide) Sulfonamide Analog
Functional Group -CONH₂ -SO₂NH₂
Molecular Weight (g/mol) 432.39 476.53
Acidity Moderate Higher

Agrochemical Context: Trifluoromethyl and Fluoro Substituents

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) highlight the prevalence of trifluoromethyl and fluoro groups in agrochemicals. These groups enhance lipophilicity and resistance to enzymatic degradation.

Biological Activity

N-(3-Cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide, with CAS number 320421-64-5, is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group, which is known for enhancing the pharmacological properties of organic molecules.

  • Molecular Formula : C21H12F4N2OS
  • Molecular Weight : 416.39 g/mol
  • Structure : The compound consists of a benzenecarboxamide core substituted with cyano and trifluoromethyl groups, as well as a sulfanyl phenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors involved in hormonal regulation and cellular signaling pathways.

  • Androgen Receptor Modulation : Similar compounds have been studied for their ability to modulate androgen receptors, which play a crucial role in male reproductive health and other physiological processes. For instance, S-23, a related compound, demonstrated high binding affinity and acted as a full agonist in vitro, influencing testosterone levels and reproductive functions in animal models .
  • Cytotoxicity Studies : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.

Study 1: Effects on Male Reproductive Health

A study involving male rats treated with related compounds indicated significant alterations in hormone levels and reproductive organ weights. The administration of S-23 resulted in decreased luteinizing hormone (LH) levels and changes in prostate size, demonstrating the potential for similar effects with this compound .

Study 2: Anticancer Activity

Research on structurally similar compounds has shown promising results in inhibiting the growth of various cancer cell lines. These studies utilized assays to measure cell viability and apoptosis induction, indicating that modifications to the chemical structure could enhance anticancer properties.

Data Table of Biological Activities

Activity Type Observation Reference
Androgen Receptor AgonismHigh binding affinity (IC50 = 1.7 nm)
CytotoxicityInhibition of cancer cell proliferation
Hormonal RegulationDecreased LH levels in treated subjects
Antiproliferative EffectsInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A common approach involves:

Sulfanyl Group Introduction : Reacting 3-cyano-4-aminophenol with 3-(trifluoromethyl)benzenethiol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

Amide Coupling : The intermediate is then coupled with 4-fluorobenzoic acid using coupling agents like EDCl/HOBt or DCC in dichloromethane .

  • Critical Parameters :
  • Solvent choice (polar aprotic solvents enhance nucleophilicity of thiols).
  • Temperature control to prevent decomposition of the trifluoromethyl group.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the cyano and sulfanyl groups. The trifluoromethyl group exhibits a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .
  • IR Spectroscopy : Detect characteristic stretches (C≡N: ~2200 cm⁻¹; C=O: ~1680 cm⁻¹) .
  • Mass Spectrometry (ESI-TOF) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~463) .
  • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What initial biological screening assays are appropriate to evaluate bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to the trifluoromethyl and benzamide motifs .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility Studies : Measure in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell lines?

  • Methodological Answer :
  • Experimental Design :
  • Use Design of Experiments (DoE) to optimize assay conditions (e.g., pH, incubation time) and identify confounding variables .
  • Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., Western blot for protein expression) .
  • Data Analysis :
  • Apply multivariate statistics (ANOVA, PCA) to distinguish cell line-specific responses from compound effects .

Q. What strategies mitigate degradation of the trifluoromethyl group under physiological conditions?

  • Methodological Answer :
  • Stability Studies :
  • Monitor hydrolysis in buffer solutions (pH 1–9) at 37°C using HPLC. The trifluoromethyl group is stable below pH 8 but degrades in strongly alkaline conditions .
  • Formulation Adjustments :
  • Use lyophilization to stabilize the compound in solid form.
  • Add antioxidants (e.g., BHT) to liquid formulations to prevent oxidative cleavage .

Q. How can flow chemistry improve the scalability of the synthesis?

  • Methodological Answer :
  • Flow Reactor Setup :
  • Conduct the sulfanyl coupling step in a continuous-flow reactor (residence time: 10–15 min, 90°C) to enhance yield and reduce byproducts .
  • Use in-line IR spectroscopy to monitor reaction progress and adjust parameters in real time .
  • Advantages :
  • Higher reproducibility and safer handling of reactive intermediates compared to batch synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.